molecular formula C9H8N2O2 B11912820 2,3-Dihydroquinoxaline-6-carboxylic acid

2,3-Dihydroquinoxaline-6-carboxylic acid

Cat. No.: B11912820
M. Wt: 176.17 g/mol
InChI Key: XOVCTGIQLROJPA-UHFFFAOYSA-N
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Description

Quinoxaline derivatives are heterocyclic compounds with a bicyclic structure containing two nitrogen atoms. Modifications such as saturation (dihydro or tetrahydro rings), oxidation (oxo groups), and substituents (methyl, hydroxyl, or carboxylic acid groups) significantly alter their chemical and biological properties. These compounds are pivotal in medicinal chemistry, serving as intermediates or active components in drug discovery .

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

2,3-dihydroquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H8N2O2/c12-9(13)6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5H,3-4H2,(H,12,13)

InChI Key

XOVCTGIQLROJPA-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C=C(C=CC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydroquinoxaline-6-carboxylic acid typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound. One common method includes the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods: Industrial production methods for 2,3-Dihydroquinoxaline-6-carboxylic acid often focus on optimizing yield and purity. These methods may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydroquinoxaline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoxaline-6-carboxylic acid.

    Reduction: It can be reduced to form 2,3-dihydroquinoxaline.

    Substitution: It can undergo substitution reactions at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydroquinoxaline-6-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-Dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparative Analysis of Structural Analogs

Structural and Molecular Comparison

The table below summarizes key structural and molecular features of quinoxaline-6-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight Substituents/Ring Modifications Key Identifiers (CAS/Others)
2,3-Dimethylquinoxaline-6-carboxylic acid C₁₁H₁₀N₂O₂ 202.213 Methyl groups at C2, C3 17635-26-6
3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid C₉H₈N₂O₃ 192.17 Tetrahydro ring, oxo group at C3 702669-54-3
2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid hydrate C₉H₈N₂O₅ 224.17 Tetrahydro ring, two oxo groups (C2, C3) 1255717-69-1
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid C₁₂H₁₂N₂O₃ 232.23 Ethyl and methyl substituents, oxo group 852933-91-6
2,3-Dioxoindoline-6-carboxylic acid C₉H₅NO₄ 191.14 Indole-derived, two oxo groups 101870-10-4
6-Hydroxyquinoline-3-carboxylic acid C₁₀H₇NO₃ 189.17 Hydroxyquinoline backbone 6972-86-7
Key Observations:
  • Oxo Groups : The presence of oxo groups (e.g., entries 3 and 4) increases polarity and hydrogen-bonding capacity, influencing solubility and metabolic stability .
  • Substituent Impact : Alkyl groups (methyl, ethyl) enhance lipophilicity, as seen in entries 1 and 4, which may improve membrane permeability .

Physicochemical Properties

Solubility and Acidity:
  • 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid: Soluble in chloroform, methanol, and DMSO, likely due to its moderate lipophilicity (logP ~2.5 estimated) .
  • 2,3-Dioxoindoline-6-carboxylic acid : Predicted pKa of 3.31, indicating strong acidity, which may facilitate salt formation for improved bioavailability .
  • 3-Oxo-tetrahydroquinoxaline derivative: Lower molecular weight (192.17) and polar oxo group suggest higher aqueous solubility compared to dimethyl analogs .

Biological Activity

2,3-Dihydroquinoxaline-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings and case studies.

2,3-Dihydroquinoxaline-6-carboxylic acid has a molecular formula of C10H10N2O2 and features a dihydroquinoxaline core with a carboxylic acid functional group. This structure is significant for its reactivity and biological interactions.

Major Reactions

The compound can undergo various chemical transformations:

  • Oxidation : Converts to quinoxaline-6-carboxylic acid.
  • Reduction : Forms 2,3-dihydroquinoxaline.
  • Substitution : Can participate in electrophilic substitutions, affecting its biological activity.

Antimicrobial Properties

Research indicates that 2,3-dihydroquinoxaline-6-carboxylic acid exhibits notable antimicrobial activity. A study demonstrated that derivatives of quinoxaline compounds showed significant inhibition against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 3.91 to 500 µg/mL .

CompoundMIC (µg/mL)Activity Type
Compound 13.91Antimycobacterial
Compound 215.625Antimycobacterial
Compound 3≥500Antimycobacterial

These findings suggest that modifications of the quinoxaline structure can enhance antimicrobial efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that certain derivatives possess cytotoxic effects on various cancer cell lines. For instance, compounds derived from quinoxaline demonstrated IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent anticancer activity compared to standard treatments like doxorubicin .

The biological activity of 2,3-dihydroquinoxaline-6-carboxylic acid is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate interaction.
  • Cell Cycle Disruption : Some derivatives have been shown to induce apoptosis in cancer cells through various pathways.

Case Studies

  • Antitubercular Activity : A study assessed the antitubercular properties of N-substituted quinoxaline derivatives, noting that compounds with the dihydroquinoxaline structure exhibited superior activity against M. tuberculosis compared to other structural analogs .
  • Anticancer Efficacy : Research focusing on quinoxaline derivatives revealed significant cytotoxicity against cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Applications in Research and Industry

The unique properties of 2,3-dihydroquinoxaline-6-carboxylic acid make it a valuable compound in several areas:

  • Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
  • Chemical Synthesis : Serves as a building block for synthesizing more complex organic molecules and materials.

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